molecular formula C31H32N6O4 B050230 5-Aminoformycin A CAS No. 122018-90-0

5-Aminoformycin A

カタログ番号 B050230
CAS番号: 122018-90-0
分子量: 552.6 g/mol
InChIキー: WENLZMQZXRANMU-HYJYBNJOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Aminoformycin A is a natural product that belongs to the group of nucleoside antibiotics. It is produced by Streptomyces sp. strain SF-1044, a soil bacterium that was isolated from a sample collected in Japan. 5-Aminoformycin A has been found to exhibit potent antitumor activity, making it a promising candidate for cancer treatment.

作用機序

The mechanism of action of 5-Aminoformycin A involves the inhibition of DNA synthesis, which is a crucial process for the growth and proliferation of cancer cells. It does so by inhibiting the enzyme adenosine deaminase, which is involved in the metabolism of purine nucleotides. This leads to the accumulation of toxic metabolites that inhibit DNA synthesis and induce apoptosis in cancer cells.

生化学的および生理学的効果

5-Aminoformycin A has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell cycle progression, and modulate the expression of several genes involved in cancer progression. In addition, it has been found to have immunomodulatory effects, which may contribute to its antitumor activity.

実験室実験の利点と制限

One of the main advantages of 5-Aminoformycin A is its potent antitumor activity, which makes it a promising candidate for cancer treatment. In addition, it has been found to enhance the antitumor activity of other chemotherapeutic agents, making it a potential candidate for combination therapy. However, one of the main limitations of 5-Aminoformycin A is its complex synthesis method, which makes it difficult to produce in large quantities. In addition, its toxicity profile and pharmacokinetics need to be further studied to determine its suitability for clinical use.

将来の方向性

There are several future directions for the study of 5-Aminoformycin A. One direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the study of its toxicity profile and pharmacokinetics to determine its suitability for clinical use. Furthermore, the combination of 5-Aminoformycin A with other chemotherapeutic agents should be further studied to determine its potential as a combination therapy. Finally, the study of its immunomodulatory effects should be further explored to determine its potential as an immunotherapy agent.
Conclusion:
In conclusion, 5-Aminoformycin A is a promising candidate for cancer treatment due to its potent antitumor activity. Its complex synthesis method and limited toxicity profile need to be further studied to determine its suitability for clinical use. However, its potential as a combination therapy and immunotherapy agent should be further explored to determine its full potential in cancer treatment.

合成法

The synthesis of 5-Aminoformycin A is a complex process that involves several steps. The first step is the conversion of 2-deoxyribose to 2-deoxy-2,3-unsaturated ribose, which is then treated with ammonia to form the corresponding 5-amino-2,3-unsaturated ribose. The next step involves the coupling of the 5-amino-2,3-unsaturated ribose with formycin B, which is then followed by a series of deprotection and purification steps to obtain the final product.

科学的研究の応用

5-Aminoformycin A has been extensively studied for its antitumor activity. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment. Furthermore, 5-Aminoformycin A has been found to enhance the antitumor activity of other chemotherapeutic agents, making it a potential candidate for combination therapy.

特性

CAS番号

122018-90-0

製品名

5-Aminoformycin A

分子式

C31H32N6O4

分子量

552.6 g/mol

IUPAC名

3-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-2H-pyrazolo[4,3-d]pyrimidine-5,7-diamine

InChI

InChI=1S/C31H32N6O4/c32-30-26-24(34-31(33)35-30)25(36-37-26)28-29(40-18-22-14-8-3-9-15-22)27(39-17-21-12-6-2-7-13-21)23(41-28)19-38-16-20-10-4-1-5-11-20/h1-15,23,27-29H,16-19H2,(H,36,37)(H4,32,33,34,35)/t23-,27-,28+,29-/m1/s1

InChIキー

WENLZMQZXRANMU-HYJYBNJOSA-N

異性体SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6

SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6

正規SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6

その他のCAS番号

122018-90-0

同義語

5,7-diamino-3-(2,3,5-tri-O-benzyl-beta-ribofuranosyl)pyrazolo(4,3-d)pyrimidine
5-aminoformycin A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。